molecular formula C16H18N6O2 B12169105 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide

Cat. No.: B12169105
M. Wt: 326.35 g/mol
InChI Key: ZGPOOIRJJSMOPK-UHFFFAOYSA-N
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Description

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide typically involves multiple steps:

    Formation of the triazolopyridazine core: This can be achieved by reacting a suitable pyridazine derivative with an azide under thermal or catalytic conditions.

    Introduction of the isopropoxy group: This step involves the alkylation of the triazolopyridazine core with isopropyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the propanamide moiety: This is done by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base like triethylamine.

    Coupling with pyridine: The final step involves the coupling of the intermediate with pyridine-3-amine under conditions such as palladium-catalyzed cross-coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide
  • 3-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide

Uniqueness

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H18N6O2

Molecular Weight

326.35 g/mol

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C16H18N6O2/c1-11(2)24-16-8-6-14-20-19-13(22(14)21-16)5-7-15(23)18-12-4-3-9-17-10-12/h3-4,6,8-11H,5,7H2,1-2H3,(H,18,23)

InChI Key

ZGPOOIRJJSMOPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CN=CC=C3)C=C1

Origin of Product

United States

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